molecular formula C7H7BrN2O B1623029 2-bromo-N-pyridin-2-yl-acetamide CAS No. 66642-53-3

2-bromo-N-pyridin-2-yl-acetamide

Cat. No. B1623029
CAS RN: 66642-53-3
M. Wt: 215.05 g/mol
InChI Key: GQQSFWQKKADDBB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-bromo-N-pyridin-2-yl-acetamide is depicted below: !Molecular Structure


Physical And Chemical Properties Analysis

  • Melting Point : Approximately °C.

Scientific Research Applications

Synthesis and Chemical Properties

  • Suzuki Cross-Coupling Reaction : 2-bromo-N-pyridin-2-yl-acetamide is involved in the Suzuki cross-coupling reaction to synthesize novel pyridine derivatives. These derivatives are explored for their potential as chiral dopants in liquid crystals and for various biological activities, such as anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).

Future Directions

  • Biological Evaluation : Investigate its potential as an anti-fibrotic agent, similar to related pyrimidine derivatives .

References

  • Gu, Y.-F., Zhang, Y., Yue, F.-L., Li, S.-T., Zhang, Z.-Q., Li, J., & Bai, X. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5226. DOI: 10.3390/molecules25225226

properties

IUPAC Name

2-bromo-N-pyridin-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-5-7(11)10-6-3-1-2-4-9-6/h1-4H,5H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQSFWQKKADDBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392286
Record name 2-bromo-N-pyridin-2-yl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66642-53-3
Record name 2-bromo-N-pyridin-2-yl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-aminopyridine (48.8 mmol) in anhydrous THF (98 mL) at room temperature was added Et3N (58.6 mmol) and bromoacetyl bromide (58.6 mmol) dropwise The mixture was stirred overnight and quenched with sat. NaHCO3 (aq). EtOAc was added to the mixture and the layers separated. The aqueous phase was extracted with EtOAc and the combined organics dried (MgSO4) and concentrated in vacuo to a brown solid.
Quantity
48.8 mmol
Type
reactant
Reaction Step One
Name
Quantity
58.6 mmol
Type
reactant
Reaction Step One
Quantity
58.6 mmol
Type
reactant
Reaction Step One
Name
Quantity
98 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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